

SGKtide Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGKtide

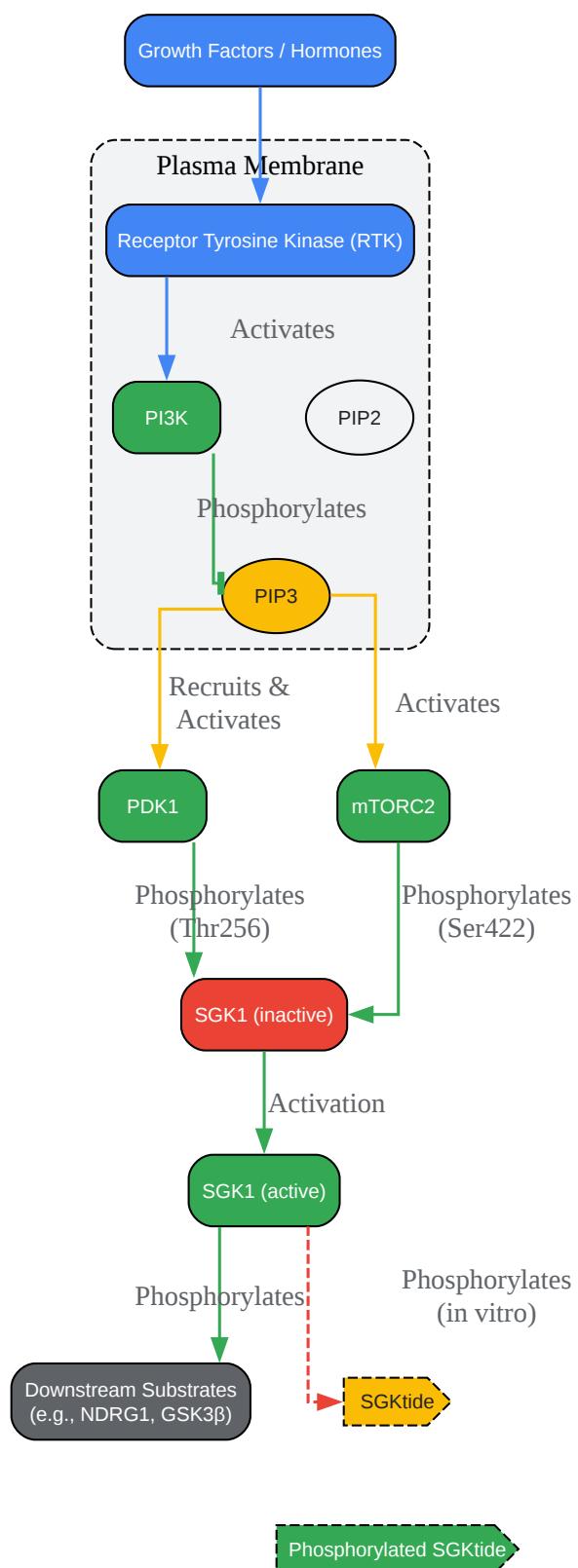
Cat. No.: B12385890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **SGKtide** peptide is a synthetic peptide widely utilized as a substrate for the serum and glucocorticoid-inducible kinase (SGK) family of serine/threonine kinases. Its sequence is derived from a consensus phosphorylation motif for SGK, making it a valuable tool for in vitro kinase assays, inhibitor screening, and studying SGK-mediated signaling pathways. This technical guide provides a comprehensive overview of the basic properties of **SGKtide**, its role in cellular signaling, and detailed protocols for its use in experimental settings.


Core Properties of SGKtide

The fundamental physicochemical properties of the **SGKtide** peptide are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental assays.

Property	Value	Reference / Method
Amino Acid Sequence	CKKRNRRRLSVA	--INVALID-LINK--[1][2]
Phosphorylation Site	Serine (S) at position 9	--INVALID-LINK--[1]
Molecular Weight	1329.62 g/mol	--INVALID-LINK--[2]
Theoretical Isoelectric Point (pI)	11.58	Calculated using the Henderson-Hasselbalch equation with standard pKa values.[3]
Purity	≥95% (HPLC)	--INVALID-LINK--[2]
Form	Lyophilized powder	--INVALID-LINK--[2]
Solubility	Soluble in 20mM Tris-HCl, pH 7.5	--INVALID-LINK--[2]
Storage	Store at -20°C. Avoid freeze-thaw cycles.	--INVALID-LINK--[2]

SGK Signaling Pathway and SGKtide's Role

SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of SGK1 is a multi-step process initiated by growth factors or hormones. **SGKtide** serves as an *in vitro* model substrate to probe the activity of SGK kinases within this pathway.

[Click to download full resolution via product page](#)

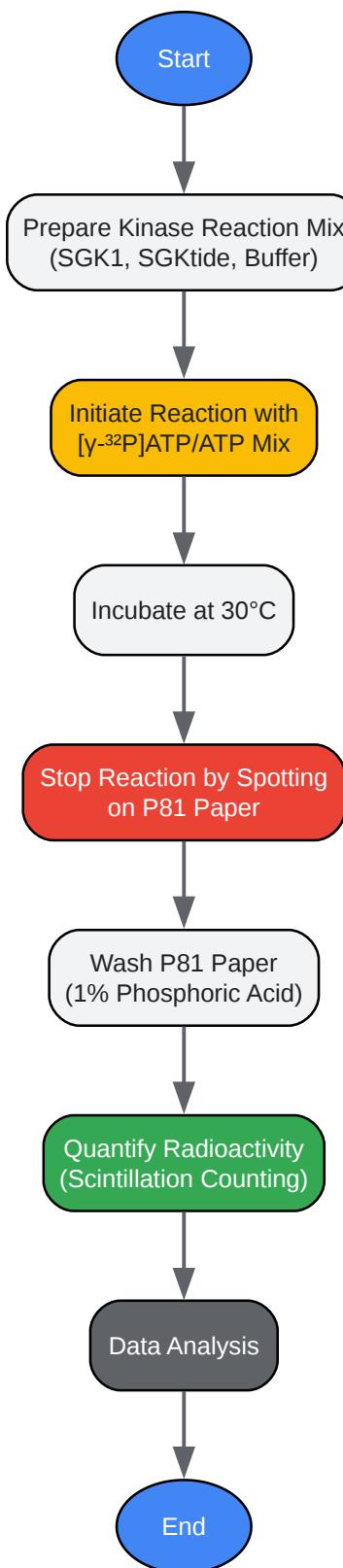
Caption: The SGK1 signaling pathway is initiated by growth factors, leading to the activation of SGK1 through phosphorylation by mTORC2 and PDK1. **SGKtide** acts as an artificial substrate for active SGK1 in vitro.

Quantitative Data

While **SGKtide** is a widely accepted substrate for SGK isoforms, specific kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_{max}), and catalytic efficiency (k_{cat}/K_m) are not extensively reported in publicly available literature. The phosphorylation efficiency can be influenced by assay conditions, including ATP and magnesium concentrations. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

In Vitro SGK1 Kinase Assay using Radiolabeling


This protocol describes a common method to measure the kinase activity of SGK1 using **SGKtide** as a substrate and radiolabeled ATP.

Materials:

- Active SGK1 enzyme
- **SGKtide** peptide
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [γ -³²P]ATP or [γ -³³P]ATP
- 10 mM ATP stock solution
- P81 phosphocellulose paper
- 1% phosphoric acid solution
- Scintillation counter and scintillation fluid

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of **SGKtide**, and the active SGK1 enzyme.
- Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes both unlabeled ATP and [γ -³²P]ATP or [γ -³³P]ATP. The final ATP concentration should be optimized for the specific assay (e.g., 100-200 μ M).
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated radiolabeled ATP. Perform a final wash with acetone.
- Quantify: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the amount of phosphate incorporated into the **SGKtide** peptide based on the specific activity of the radiolabeled ATP.

[Click to download full resolution via product page](#)

Caption: A typical workflow for an in vitro kinase assay using **SGKtide** and radiolabeled ATP.

ADP-Glo™ Kinase Assay (Promega)

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Active SGK1 enzyme
- **SGKtide** peptide
- Kinase Assay Buffer
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
- Luminometer

Procedure:

- Set up Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding SGK1, **SGKtide**, and buffer.
- Initiate Reaction: Start the reaction by adding ATP.
- Incubation: Incubate at the desired temperature (e.g., 30°C) for a specific time.
- Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
- Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature.
- Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Conclusion

The **SGKtide** peptide is an indispensable tool for the study of SGK family kinases. Its well-defined sequence and properties make it a reliable substrate for a variety of in vitro applications. This guide provides the core information necessary for researchers to effectively utilize **SGKtide** in their investigations of SGK-mediated cellular processes and for the development of novel therapeutic agents targeting this important kinase family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sinobiological.com [sinobiological.com]
- 2. SGKTIDE ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- To cite this document: BenchChem. [SGKtide Peptide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385890#basic-properties-of-the-sgktide-peptide\]](https://www.benchchem.com/product/b12385890#basic-properties-of-the-sgktide-peptide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com